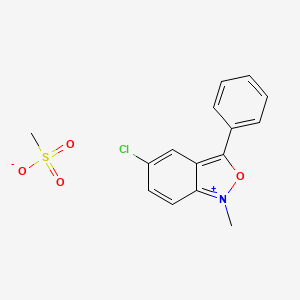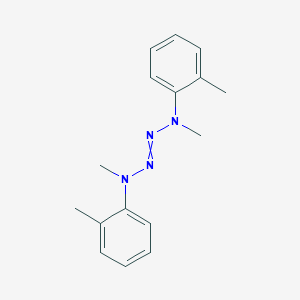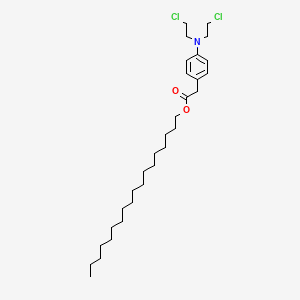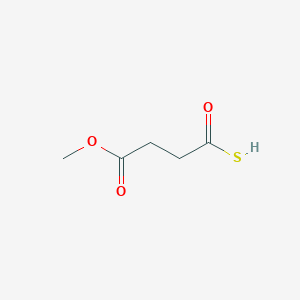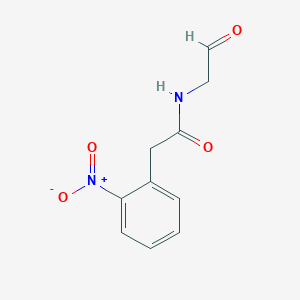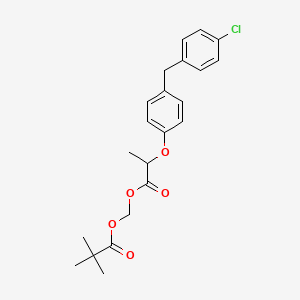![molecular formula C4H6Cl3NOS B14481046 2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide CAS No. 70511-93-2](/img/structure/B14481046.png)
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide is a chemical compound with the molecular formula C4H6Cl3NOS It is known for its unique structure, which includes a trichloromethyl group and a methylsulfanyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide typically involves the reaction of trichloroacetonitrile with methylthiomethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trichloromethyl group can be reduced to a dichloromethyl or monochloromethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in a solvent like tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions are usually conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dichloromethyl and monochloromethyl derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways. The trichloromethyl group can form reactive intermediates that disrupt cellular processes, while the methylsulfanyl group may enhance its binding affinity to target enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroacetamide: Similar structure but lacks the methylsulfanyl group.
2,2,2-Trichloro-N-methylacetamide: Contains a methyl group instead of the methylsulfanyl group.
2,2,2-Trichloro-N-ethylacetamide: Contains an ethyl group instead of the methylsulfanyl group.
Uniqueness
2,2,2-Trichloro-N-[(methylsulfanyl)methyl]acetamide is unique due to the presence of both trichloromethyl and methylsulfanyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Número CAS |
70511-93-2 |
|---|---|
Fórmula molecular |
C4H6Cl3NOS |
Peso molecular |
222.5 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-(methylsulfanylmethyl)acetamide |
InChI |
InChI=1S/C4H6Cl3NOS/c1-10-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9) |
Clave InChI |
GOVNXDSMTYQZIB-UHFFFAOYSA-N |
SMILES canónico |
CSCNC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1-[(propan-2-yl)sulfanyl]dec-1-en-4-ol](/img/structure/B14480966.png)
![2-(2-{2-[(1-Bromobutan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14480989.png)
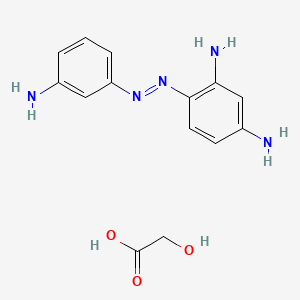
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-4-azido-3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14480994.png)

